molecular formula C10H12Cl2O B15171883 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919170-75-5

3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene

Cat. No.: B15171883
CAS No.: 919170-75-5
M. Wt: 219.10 g/mol
InChI Key: FVZJQHGLFUPXTN-UHFFFAOYSA-N
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Description

3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[222]oct-5-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition that forms the bicyclic structure, while the ring-closing metathesis helps in forming the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow hydrogenation and other scalable protocols are often employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with various molecular targets. The dichloromethylidene group can participate in electrophilic reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable it to interact with enzymes and other biological molecules, potentially inhibiting their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to its dichloromethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

919170-75-5

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

3-(dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C10H12Cl2O/c1-9-3-5-10(2,6-4-9)13-7(9)8(11)12/h3,5H,4,6H2,1-2H3

InChI Key

FVZJQHGLFUPXTN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1)(OC2=C(Cl)Cl)C

Origin of Product

United States

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